molecular formula C24H36O5S B11825694 (3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-(acetylthio)acetate

(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-(acetylthio)acetate

Cat. No.: B11825694
M. Wt: 436.6 g/mol
InChI Key: VPGRVENSSGKXKY-RAANGNPSSA-N
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Description

The compound (3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-(acetylthio)acetate is a complex organic molecule with a unique structure. This compound features multiple chiral centers, hydroxyl groups, and a vinyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the formation of the core cyclopentannulene structure, followed by the introduction of functional groups such as hydroxyl, vinyl, and acetylthio groups. Common synthetic routes may include:

  • Cyclization Reactions : Formation of the core structure through cyclization of linear precursors.
  • Functional Group Introduction : Addition of hydroxyl, vinyl, and acetylthio groups using reagents like hydroxylating agents, vinylating agents, and acetylthio compounds.
  • Chiral Resolution : Separation of enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation : Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
  • Reduction : Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
  • Substitution : Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions:
  • Oxidizing Agents : PCC, KMnO4, CrO3
  • Reducing Agents : NaBH4, LiAlH4
  • Nucleophiles : Grignard reagents, organolithium compounds
  • Electrophiles : Alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

  • Chemistry : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology : Studied for its potential biological activities, such as antimicrobial or anticancer properties.
  • Medicine : Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
  • Industry : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds:

  • (3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-(acetylthio)acetate
  • (3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-(acetylthio)acetate

Uniqueness: This compound is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H36O5S

Molecular Weight

436.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-acetylsulfanylacetate

InChI

InChI=1S/C24H36O5S/c1-7-22(5)12-18(29-19(27)13-30-16(4)25)23(6)14(2)8-10-24(15(3)21(22)28)11-9-17(26)20(23)24/h7,14-15,18,20-21,28H,1,8-13H2,2-6H3/t14-,15+,18-,20+,21+,22-,23+,24+/m1/s1

InChI Key

VPGRVENSSGKXKY-RAANGNPSSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(=O)C)C

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(=O)C)C

Origin of Product

United States

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